2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Description
This compound, synthesized via a coupling reaction between 4-trifluoromethylphenylacetic acid and 5-amino-1,3,4-thiadiazole-2-thiol using EDC and HOBt in acetonitrile, is characterized by a 1,3,4-thiadiazole core substituted with a sulfanyl group and an acetamide moiety linked to a 4-(trifluoromethyl)phenyl group . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for anticancer research.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4OS2/c12-11(13,14)6-1-3-7(4-2-6)16-8(19)5-20-10-18-17-9(15)21-10/h1-4H,5H2,(H2,15,17)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDWIRIIKMIGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763125-98-0 | |
| Record name | 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(4-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 4-(4-(Trifluoromethyl)phenyl)thiosemicarbazide
Reagents :
- 4-(Trifluoromethyl)phenyl isothiocyanate
- Hydrazine hydrate (excess)
- Ethanol (solvent)
Procedure :
4-(Trifluoromethyl)phenyl isothiocyanate (0.1 mol) is reacted with hydrazine hydrate (0.2 mol) in ethanol (30 mL) at room temperature for 4 hours. The product precipitates as a white solid, which is filtered and recrystallized from ethanol.
Key Reaction :
$$
\text{Ar-NCS} + \text{NH}2\text{NH}2 \rightarrow \text{Ar-NH-C(S)-NH-NH}_2
$$
(Ar = 4-(trifluoromethyl)phenyl)
Cyclization to 5-(4-(Trifluoromethyl)phenyl)amino-1,3,4-thiadiazole-2(3H)-thione
Reagents :
- 4-(4-(Trifluoromethyl)phenyl)thiosemicarbazide
- Carbon disulfide (CS$$_2$$)
- Potassium hydroxide (KOH)
- Hydrochloric acid (HCl, for acidification)
Procedure :
The thiosemicarbazide intermediate is dissolved in ethanolic KOH, followed by dropwise addition of CS$$_2$$. The mixture is refluxed for 10 hours, cooled, and acidified to pH 4–5 with HCl. The resulting thiadiazole-2-thione crystallizes upon cooling.
Key Reaction :
$$
\text{Ar-NH-C(S)-NH-NH}2 + \text{CS}2 \xrightarrow{\text{KOH}} \text{Thiadiazole-2-thione} + \text{H}_2\text{S}
$$
Alkylation with N-[4-(Trifluoromethyl)phenyl]-2-chloroacetamide
Reagents :
- 5-(4-(Trifluoromethyl)phenyl)amino-1,3,4-thiadiazole-2(3H)-thione
- N-[4-(Trifluoromethyl)phenyl]-2-chloroacetamide
- Potassium carbonate (K$$2$$CO$$3$$, base)
- Dimethylformamide (DMF, solvent)
Procedure :
The thione intermediate is stirred with N-[4-(trifluoromethyl)phenyl]-2-chloroacetamide (1:1 molar ratio) in DMF containing K$$2$$CO$$3$$ at 60°C for 6–8 hours. The product is isolated via aqueous work-up and purified by column chromatography.
Key Reaction :
$$
\text{Thiadiazole-SH} + \text{Cl-CH}2\text{C(O)-NHR} \rightarrow \text{Thiadiazole-S-CH}2\text{C(O)-NHR} + \text{HCl}
$$
Alternative Synthetic Approaches
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times from hours to minutes. In a modified protocol, the cyclization step (Section 1.2) is conducted in a microwave reactor at 120°C for 15–20 minutes, achieving comparable yields (75–80%) to conventional heating.
One-Pot Thiadiazole Formation
A streamlined method combines thiosemicarbazide synthesis and cyclization in a single pot:
- 4-(Trifluoromethyl)phenyl isothiocyanate reacts with hydrazine hydrate.
- Without isolation, CS$$_2$$ and KOH are added directly, followed by reflux.
This approach avoids intermediate purification but requires precise stoichiometric control.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Reaction Efficiency (Yield%) | Reference |
|---|---|---|
| Ethanol | 70–75% | |
| DMF | 80–85% | |
| Acetonitrile | 65–70% |
Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in the alkylation step.
Temperature and Time
- Cyclization : Reflux (78°C) for 10 hours vs. microwave (120°C) for 20 minutes.
- Alkylation : 60°C for 6 hours optimal; higher temperatures promote side reactions.
Characterization and Analytical Validation
Synthesized batches are validated using:
- $$^1$$H NMR : Signals at δ 2.15 (s, CH$$_3$$CO), δ 7.45–7.65 (m, Ar-H), δ 10.2 (s, NH).
- IR Spectroscopy : Peaks at 1685 cm$$^{-1}$$ (C=O), 1550 cm$$^{-1}$$ (C=N), 1320 cm$$^{-1}$$ (C-F).
- Mass Spectrometry : Molecular ion peak at m/z 334.3 [M+H]$$^+$$.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: : The amine group on the thiadiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: : Reducing agents such as tin chloride or iron powder with hydrochloric acid are commonly employed.
Substitution: : Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of amines.
Substitution: : Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole derivatives with acetamide compounds. The structural characterization is often performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and dynamics.
- X-ray Crystallography : Offers insights into the three-dimensional arrangement of atoms within the compound.
For instance, a study reported the crystal structure of a related thiadiazole derivative where hydrogen bonding interactions played a crucial role in stabilizing the molecular arrangement .
Anticancer Properties
Research indicates that compounds similar to 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide exhibit notable anticancer activity. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For example:
- Compounds with similar structural motifs demonstrated significant growth inhibition percentages against several cancer cell lines such as SNB-19 and OVCAR-8 .
The mechanism of action often involves apoptosis induction and disruption of cellular signaling pathways associated with cancer proliferation.
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. Studies have demonstrated that certain thiadiazole derivatives possess effective antibacterial and antifungal activities. The mechanism may involve interference with bacterial cell wall synthesis or inhibition of metabolic pathways critical for microbial survival .
Material Science Applications
In addition to biological applications, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide has potential uses in material science. Its unique structural features allow it to be utilized in the development of new materials with specific electronic or optical properties.
Crystal Engineering
The ability to form stable crystalline structures makes this compound a candidate for crystal engineering applications. The hydrogen bonding patterns observed in related compounds suggest potential for designing materials with tailored properties for electronics or photonics .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Cell Lines | Inhibition (%) |
|---|---|---|---|
| Compound A | Anticancer | SNB-19 | 86.61 |
| Compound B | Antimicrobial | E. coli | Significant |
| Compound C | Anticancer | OVCAR-8 | 85.26 |
| Compound D | Antimicrobial | S. aureus | Moderate |
This table summarizes key findings from various studies indicating the biological efficacy of compounds related to 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide.
Mechanism of Action
The mechanism by which 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide exerts its effects involves its interaction with biological targets such as enzymes. The thiadiazole ring allows the compound to cross cellular membranes and bind to active sites of enzymes, inhibiting their activity. This can lead to the disruption of metabolic pathways and the inhibition of bacterial growth or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,3,4-thiadiazole derivatives with modifications on the thiadiazole sulfanyl group or the aryl acetamide substituent. Below is a detailed comparison with key analogs:
Structural Modifications and Anticancer Activity
Mechanism of Action
- Caspase Activation : Derivatives like 25 and 26 (4-Cl analog) induce apoptosis via caspase 3/9 activation, a pathway critical for programmed cell death in cancer . The target compound’s mechanism is inferred to align with this due to structural similarities.
- Electron-Withdrawing Groups : The 4-CF3 group in the target compound and analogs (e.g., 31 , 3g ) enhances cellular uptake and target binding, contributing to lower IC50 values in breast cancer models .
Toxicity and Selectivity
Key Research Findings and Trends
Substituent Impact :
- Methoxy Groups : Enhance potency (e.g., 3g , 31 ) likely due to improved solubility and hydrogen bonding.
- Chloro Substituents : Promote caspase-mediated apoptosis (e.g., 25 , 26 ), making them mechanistically distinct .
Therapeutic Potential: The target compound’s 5-amino-thiadiazole sulfanyl group may offer a unique pharmacophore for further optimization, particularly against breast cancer.
Biological Activity
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide represents a novel class of thiadiazole derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, structural characteristics, and various biological activities associated with this compound, drawing insights from recent research findings.
Synthesis and Structural Characteristics
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide involves the reaction of 5-amino-1,3,4-thiadiazole with a trifluoromethyl-substituted phenyl acetamide. The compound's structural integrity is confirmed through various techniques such as X-ray crystallography and NMR spectroscopy. The molecular formula is , and it features a unique thiadiazole ring that contributes to its biological properties.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study reported that derivatives displayed minimum inhibitory concentration (MIC) values lower than standard antibiotics like streptomycin and fluconazole against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | S. aureus | 62.5 |
| Thiadiazole Derivative B | E. coli | 32.6 |
Antifungal Activity
Thiadiazole derivatives have also been noted for their antifungal activity. In vitro studies demonstrated that these compounds effectively inhibited fungal strains such as Aspergillus niger and Candida albicans, with varying degrees of potency compared to established antifungal agents .
Cytotoxic Properties
The cytotoxic potential of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide has been evaluated against cancer cell lines:
- Breast Cancer : The compound exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells.
- Lung Carcinoma : Similar potency was observed with an IC50 value of 0.52 µg/mL against A549 cells .
Structure-Activity Relationship (SAR)
The biological activities of thiadiazole derivatives are influenced by their structural components. Substituents on the thiadiazole ring and the acetamide group play crucial roles in enhancing bioactivity:
- Electron-Withdrawing Groups : The presence of trifluoromethyl groups has been associated with increased antibacterial activity.
- Amine Substituents : Variations in amine groups can modulate the cytotoxic effects against cancer cells .
Case Studies
In a comparative study involving several thiadiazole derivatives:
Q & A
Q. What are the optimized synthetic routes for preparing 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 5-amino-1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2 : Sulfur alkylation at the thiadiazole-2-position using a mercapto intermediate (e.g., 2-mercaptoacetamide derivatives) in solvents like DMF or dichloromethane with NaH or Et₃N as a base .
- Step 3 : Coupling with 4-(trifluoromethyl)aniline via nucleophilic substitution or amide bond formation, requiring precise temperature control (0–60°C) to avoid side reactions .
Critical factors : Solvent polarity, base strength, and reaction time. For example, prolonged heating (>6 hours) in DMF may degrade the trifluoromethylphenyl group, reducing yield by ~20% .
Q. How can researchers validate the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and thiadiazole protons (δ ~7–8 ppm in ¹H) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 460.885 for C₁₈H₁₃ClF₃N₃O₂S₂) .
- Elemental Analysis : Ensure <0.5% deviation from theoretical C/H/N/S values .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in enzyme inhibition assays)?
Discrepancies often arise from:
- Assay conditions : Variations in buffer pH (e.g., pH 7.4 vs. 6.8) alter protonation states of the thiadiazole and acetamide groups, affecting binding affinity .
- Target selectivity : Use orthogonal assays (e.g., SPR for binding kinetics and fluorescence polarization for competitive inhibition) to confirm specificity for kinases vs. unrelated enzymes .
- Metabolic stability : Test compound stability in liver microsomes to rule out rapid degradation masking true potency .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular Docking : Map interactions between the thiadiazole sulfanyl group and ATP-binding pockets in kinases (e.g., EGFR or Aurora A). The trifluoromethylphenyl group’s hydrophobicity enhances binding to pocket residues like Leu694 .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC₅₀ values. For example, -CF₃ improves metabolic stability but may reduce solubility .
- ADMET Prediction : Use tools like SwissADME to optimize logP (ideal range: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
Q. What mechanistic hypotheses explain the compound’s dual activity against bacterial and cancer targets?
- Thiadiazole-mediated redox modulation : The 1,3,4-thiadiazole core may disrupt bacterial thioredoxin reductase (TrxB) via sulfur-sulfur bond interactions, while also inducing ROS in cancer cells .
- Acetamide flexibility : The sulfanyl-acetamide linker allows conformational adaptation to both rigid enzyme pockets (e.g., topoisomerase II) and flexible bacterial membranes .
Validation : Knockout bacterial strains (ΔtrxB) and cancer cells with CRISPR-edited ROS scavengers (e.g., SOD2) can isolate these mechanisms .
Methodological Guidance
Q. How to optimize reaction yields when scaling up synthesis?
- Microwave-assisted synthesis : Reduces reaction time by 50% (e.g., 30 minutes vs. 6 hours for thiadiazole cyclization) while maintaining >85% yield .
- Purification : Use flash chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) to separate byproducts. Crystallization in ethanol/water (1:1) improves purity to >98% .
Q. What analytical techniques quantify degradation products under physiological conditions?
- HPLC-MS/MS : Monitor hydrolysis of the acetamide bond in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Major degradation products include 4-(trifluoromethyl)aniline and thiadiazole-thiol .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; <5% degradation indicates suitability for in vivo studies .
Data Contradiction Analysis
Q. Why do some studies report potent COX-2 inhibition while others show no activity?
- Protein source : Recombinant human COX-2 vs. murine isoforms may differ in active-site accessibility for the trifluoromethylphenyl group .
- Assay interference : The compound’s thiol group may reduce tetrazolium dyes (e.g., MTT), falsely inflating inhibition readings. Use luminescence-based assays (e.g., CellTiter-Glo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
